

Application Notes and Protocols for VCC234718 (VS-4718)

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Compound of Interest

Compound Name: VCC234718

Cat. No.: B13443546

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Introduction

VCC234718, correctly identified as VS-4718 (also known as PND-1186), is a potent and selective, reversible inhibitor of Focal Adhesion Kinase (FAK).^{[1][2]} FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by integrins and growth factor receptors.^{[3][4]} These pathways are integral to cell adhesion, proliferation, survival, migration, and angiogenesis.^{[3][4]} Dysregulation of the FAK signaling pathway is implicated in the progression of various cancers, making VS-4718 a compound of significant interest for cancer research and therapeutic development.^[3]

These application notes provide detailed protocols for the preparation of VS-4718 stock solutions and give an overview of its mechanism of action and the signaling pathway it modulates.

Quantitative Data Summary

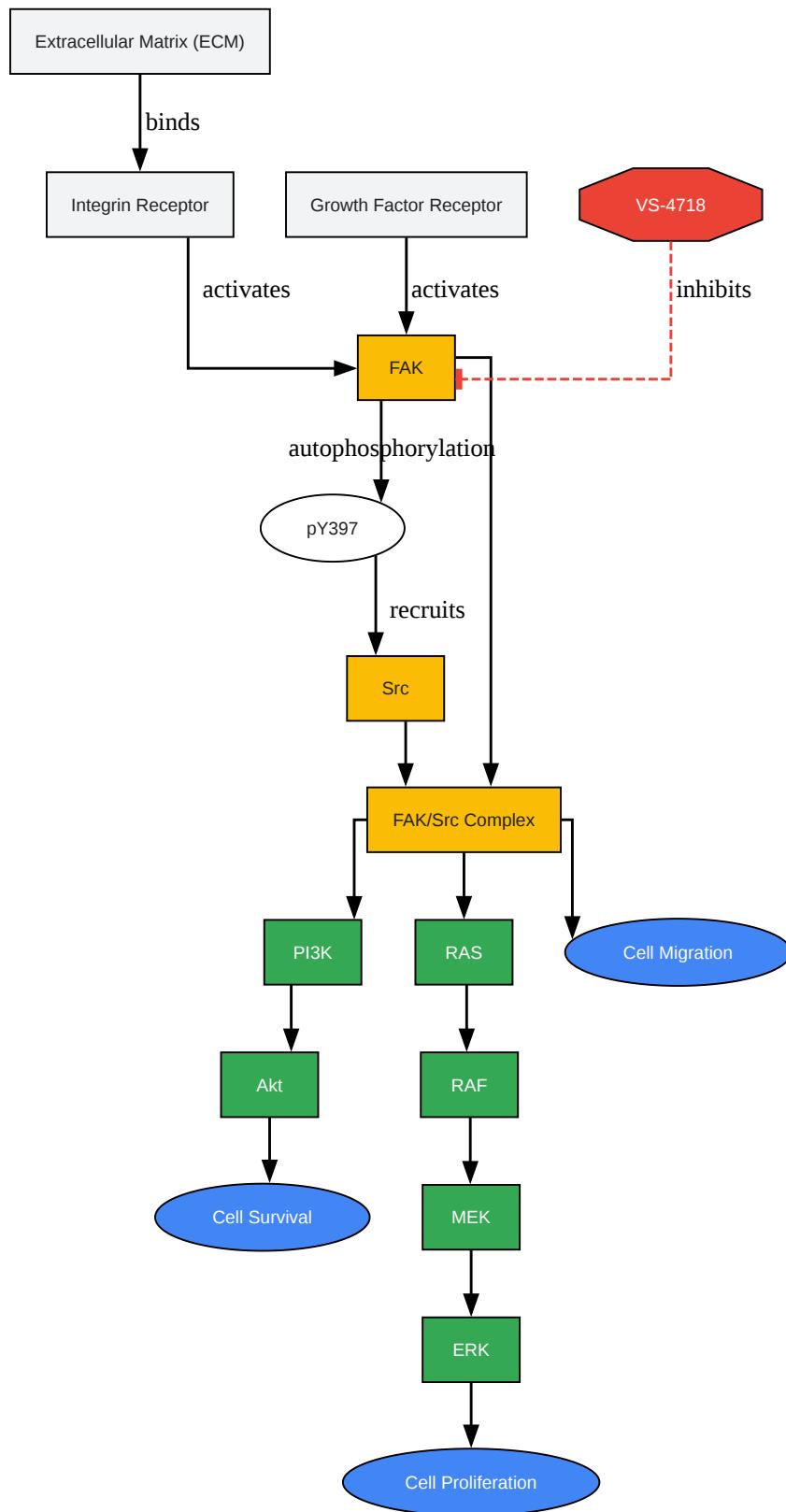
For ease of reference, the key quantitative data for VS-4718 are summarized in the table below.

Property	Value	Source(s)
Compound Name	VS-4718 (PND-1186)	[2][5][6][7]
Molecular Formula	C ₂₅ H ₂₆ F ₃ N ₅ O ₃	[5][6][7]
Molecular Weight	501.5 g/mol	[1][2][5][7]
Appearance	White to gray solid	[2]
Purity	≥98%	[7]
IC ₅₀ (FAK, cell-free assay)	1.5 nM	[1][2]
Cellular IC ₅₀ (FAK inhibition)	~100 nM	[2][8]
Solubility	DMSO: ≥ 34 mg/mL (67.80 mM)[2], 100 mg/mL (199.4 mM)[1]DMF: 10 mg/mL[7]Ethanol: 30 mg/mL[7]Water: Insoluble[6]	[1][2][6][7]
Storage Conditions	Store at -20°C for up to 1 year or at -80°C for up to 2 years.[2]	[2]

Mechanism of Action and Signaling Pathway

VS-4718 exerts its biological effects by inhibiting the kinase activity of FAK. The activation of FAK is a critical step in signaling cascades that promote cell survival and migration. This process is initiated by the binding of integrins to the extracellular matrix (ECM) or by growth factor receptor stimulation, leading to the autophosphorylation of FAK at tyrosine residue 397 (Y397).[3] This phosphorylation event creates a docking site for the SH2 domain of Src family kinases. The subsequent recruitment and activation of Src lead to the full activation of the FAK/Src signaling complex, which in turn phosphorylates a multitude of downstream substrates.[3]

VS-4718 specifically blocks the autophosphorylation of FAK at Tyr397, thereby preventing the recruitment of Src and the subsequent activation of downstream signaling pathways, including the ERK/MAPK and PI3K/Akt pathways.[4][5] This inhibition ultimately leads to a reduction in cancer cell proliferation, migration, and survival, and can induce apoptosis.[1][5]

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Caption: FAK signaling pathway and the inhibitory action of VS-4718.

Experimental Protocols

1. Preparation of a 10 mM VS-4718 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of VS-4718 in dimethyl sulfoxide (DMSO).

Materials:

- VS-4718 powder (Molecular Weight: 501.5 g/mol)
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipette

Procedure:

- Weighing the Compound: Accurately weigh out 5.015 mg of VS-4718 powder and transfer it to a sterile microcentrifuge tube.
- Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the VS-4718 powder.
- Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

2. Preparation of Working Solutions for In Vitro Assays

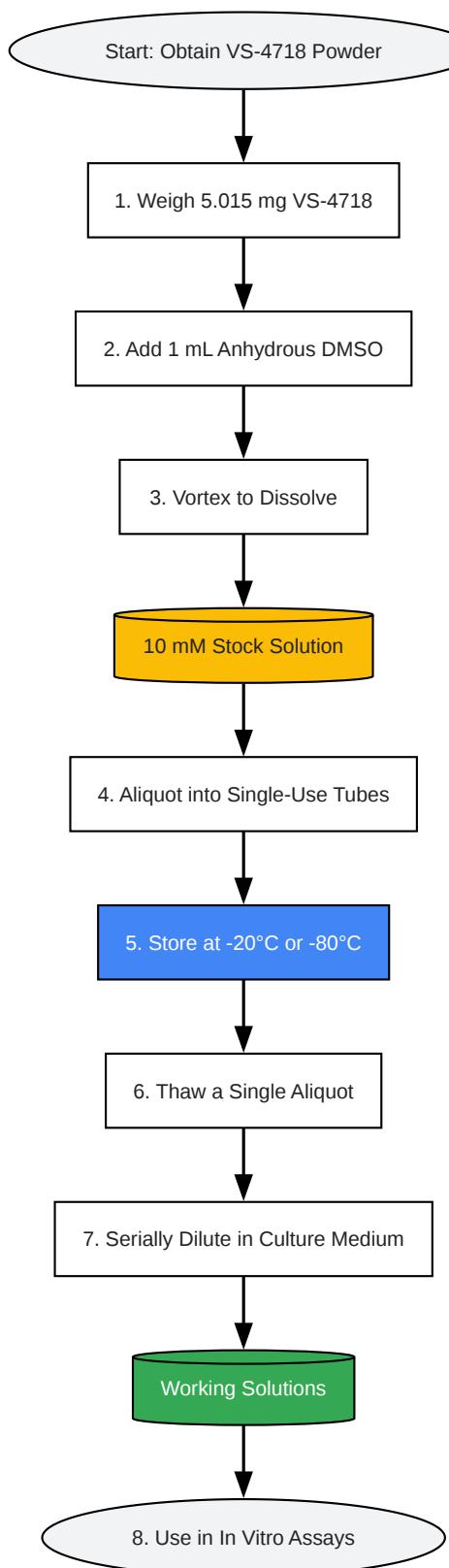
This protocol provides a general guideline for preparing working solutions of VS-4718 for cell-based assays. The final concentration will depend on the specific experimental requirements.

Materials:

- 10 mM VS-4718 stock solution in DMSO
- Appropriate cell culture medium
- Sterile tubes for dilution

Procedure:

- Thawing the Stock Solution: Thaw a single aliquot of the 10 mM VS-4718 stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 μ M working solution, add 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium.
- Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
- Use in Assays: Add the prepared working solutions to your cell cultures. In vitro studies have utilized VS-4718 at concentrations ranging from nanomolar to low micromolar.[\[8\]](#)[\[9\]](#)

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Caption: Workflow for preparing VS-4718 stock and working solutions.

Disclaimer

These protocols and application notes are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical reagents. It is recommended to consult the relevant safety data sheet (SDS) for VS-4718 before use. The optimal concentrations and experimental conditions may vary depending on the specific cell line and assay, and should be determined empirically by the end-user.

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